6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
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Overview
Description
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is a heterocyclic compound with significant interest in medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main routes: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases with iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-mediated, catalyst-free synthesis, which is eco-friendly and efficient . This method uses enaminonitriles and benzohydrazides under microwave conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of aminopyrimidine Schiff bases to the triazolo[1,5-a]pyrimidine system.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[1,5-a]pyrimidine core.
Substitution: Halogenation and other substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Iron (III) chloride is commonly used as an oxidizing agent.
Reduction: Various reducing agents can be employed depending on the desired modification.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines with different functional groups, enhancing their biological activity .
Scientific Research Applications
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial, antifungal, and antiviral activities.
Medicine: Potential use in developing anticancer drugs and other therapeutic agents.
Industry: Applications in agriculture as herbicides and pesticides.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 6-bromo-5-methyl- involves its interaction with various molecular targets. It acts as an inhibitor of specific enzymes and receptors, disrupting cellular processes in pathogens and cancer cells . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidines: Another class of fused heterocycles with similar biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties.
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
32449-41-5 |
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Molecular Formula |
C6H5BrN4O |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
6-bromo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10) |
InChI Key |
PBADSWFRDNMCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)Br |
Origin of Product |
United States |
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